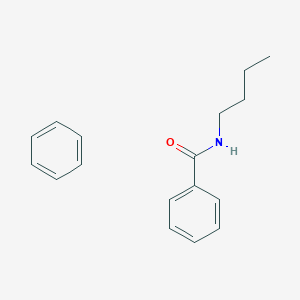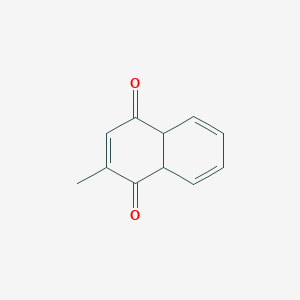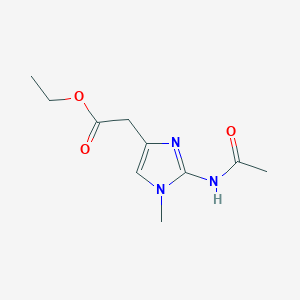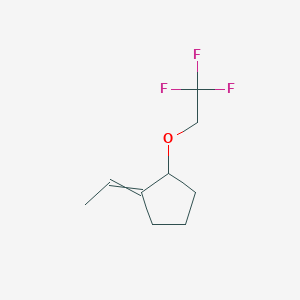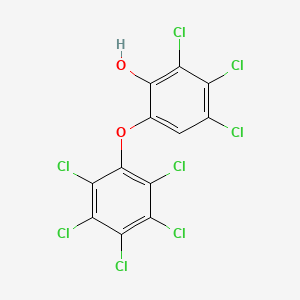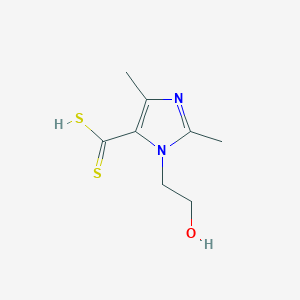![molecular formula C11H13NO B14362448 N-[(4-Ethenylphenyl)methyl]-N-methylformamide CAS No. 90499-42-6](/img/structure/B14362448.png)
N-[(4-Ethenylphenyl)methyl]-N-methylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Ethenylphenyl)methyl]-N-methylformamide is an organic compound with the molecular formula C11H13NO. It is characterized by the presence of a formamide group attached to a benzyl group, which in turn is substituted with an ethenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Ethenylphenyl)methyl]-N-methylformamide typically involves the reaction of 4-vinylbenzyl chloride with N-methylformamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-Ethenylphenyl)methyl]-N-methylformamide can undergo various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The formamide group can be reduced to an amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Halogenated or nitrated benzyl derivatives.
Applications De Recherche Scientifique
N-[(4-Ethenylphenyl)methyl]-N-methylformamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and materials with specific properties
Mécanisme D'action
The mechanism of action of N-[(4-Ethenylphenyl)methyl]-N-methylformamide involves its interaction with molecular targets such as enzymes and receptors. The formamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ethenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(4-Ethenylphenyl)methyl]-N,N-dimethylformamide
- N-[(4-Ethenylphenyl)methyl]-N,N-diethylformamide
- N-[(4-Ethenylphenyl)methyl]-N-methylacetamide
Uniqueness
The presence of both the ethenyl and formamide groups allows for versatile chemical transformations and interactions with biological targets .
Propriétés
Numéro CAS |
90499-42-6 |
|---|---|
Formule moléculaire |
C11H13NO |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
N-[(4-ethenylphenyl)methyl]-N-methylformamide |
InChI |
InChI=1S/C11H13NO/c1-3-10-4-6-11(7-5-10)8-12(2)9-13/h3-7,9H,1,8H2,2H3 |
Clé InChI |
UIYQJJYFJSSONQ-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=C(C=C1)C=C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


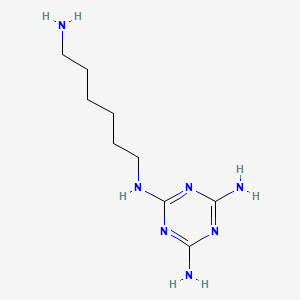

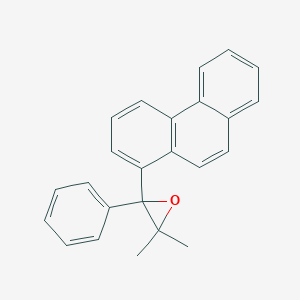
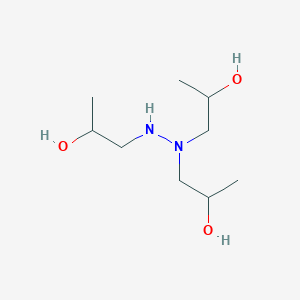
![3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene-](/img/structure/B14362396.png)

![9-[(Prop-2-YN-1-YL)amino]-1H-phenalen-1-one](/img/structure/B14362414.png)
